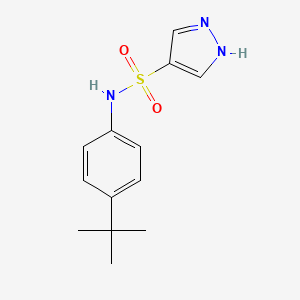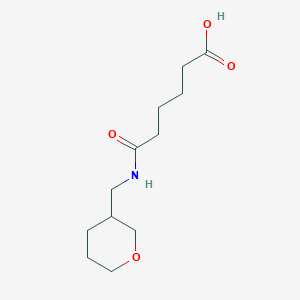
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide, also known as SC-144, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as an inhibitor of the pro-inflammatory cytokine, interleukin-6 (IL-6), and has since been investigated for its effects on various other signaling pathways.
Mécanisme D'action
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide exerts its effects by selectively inhibiting the IL-6 signaling pathway, which is known to play a critical role in inflammation and cancer progression. It binds to the IL-6 receptor and prevents the activation of downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Biochemical and physiological effects:
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide is its selectivity for the IL-6 signaling pathway, which makes it a valuable tool for studying the role of IL-6 in various diseases. However, its efficacy may be limited in certain disease contexts where other signaling pathways are also involved.
Orientations Futures
There are several potential future directions for research on N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective inhibitors of the IL-6 signaling pathway. Another area of research is the investigation of the effects of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide on other signaling pathways that may be involved in inflammation and cancer progression. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide in various disease contexts.
Méthodes De Synthèse
The synthesis of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate to form 4-tert-butyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then treated with chlorosulfonic acid to form the sulfonic acid derivative, which is subsequently reacted with ammonia to form the final product, N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the IL-6 signaling pathway, which is known to play a critical role in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)10-4-6-11(7-5-10)16-19(17,18)12-8-14-15-9-12/h4-9,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXLMBOVXFXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)


![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
